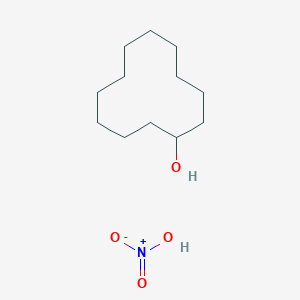![molecular formula C11H23NO2Si2 B14595813 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine CAS No. 61222-38-6](/img/structure/B14595813.png)
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-ethynyl-1,1,3,3-tetramethyldisiloxanyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of morpholine and disiloxane groups, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disiloxane precursor. One common method is the hydrosilylation of an alkyne with a disiloxane compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[(3-Trimethylsilyl)methyl]morpholine
- 4-[(3-Phenyl)methyl]morpholine
- 4-[(3-Methyl)methyl]morpholine
Uniqueness
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is unique due to the presence of the ethynyl and disiloxane groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
61222-38-6 |
|---|---|
分子式 |
C11H23NO2Si2 |
分子量 |
257.48 g/mol |
IUPAC 名称 |
[dimethyl(morpholin-4-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-6-15(2,3)14-16(4,5)11-12-7-9-13-10-8-12/h1H,7-11H2,2-5H3 |
InChI 键 |
OOJXAWHNLHEYMZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CN1CCOCC1)O[Si](C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)




![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)


